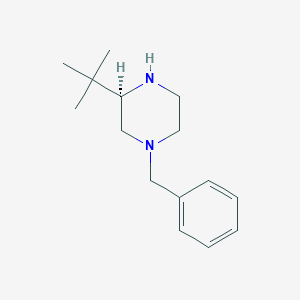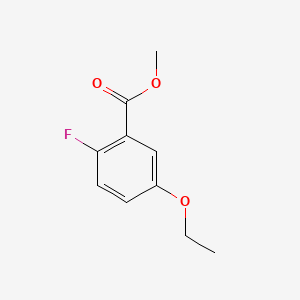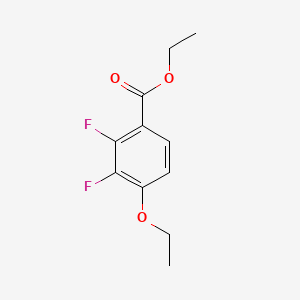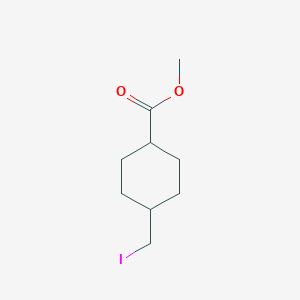
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an iodomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate typically involves the iodination of a precursor compound, such as Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The iodomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.
Reduction: Lithium aluminum hydride, dry ether, and low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: New compounds with different functional groups replacing the iodomethyl group.
Reduction: Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.
Oxidation: Methyl trans-4-(carboxymethyl)cyclohexane-1-carboxylate.
Scientific Research Applications
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate depends on its specific application. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
- Methyl trans-4-(bromomethyl)cyclohexane-1-carboxylate
- Methyl trans-4-(chloromethyl)cyclohexane-1-carboxylate
Uniqueness
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate is unique due to the presence of the iodomethyl group, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing new functional groups.
Properties
Molecular Formula |
C9H15IO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
methyl 4-(iodomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15IO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 |
InChI Key |
TYLYHONKXWQAHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
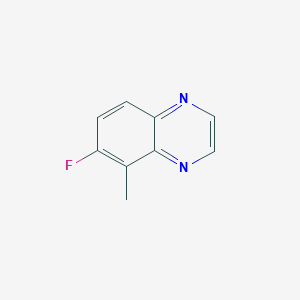
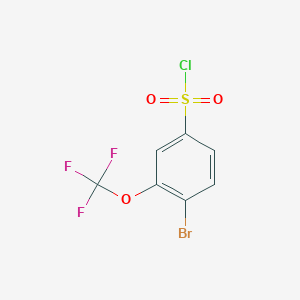
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)
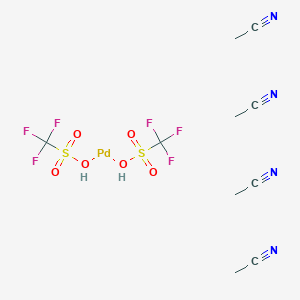

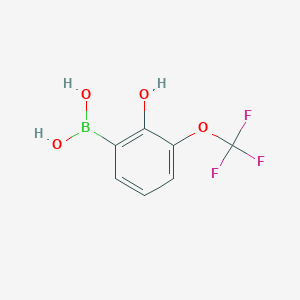
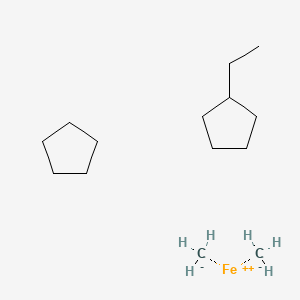

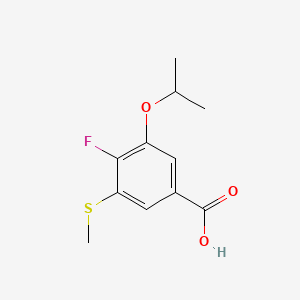
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
